molecular formula C12H6ClF4N B1439614 2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine CAS No. 1214353-54-4

2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine

Cat. No.: B1439614
CAS No.: 1214353-54-4
M. Wt: 275.63 g/mol
InChI Key: YHXXOEKKNGNPIT-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of chloro, fluoro, and trifluoromethyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, 2-chloropyridine, and trifluoromethylating agents.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-chloropyridine in the presence of a base, such as sodium hydride or potassium carbonate, to form an intermediate compound.

    Trifluoromethylation: The intermediate compound is then subjected to trifluoromethylation using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the product. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups, using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide, lithium aluminum hydride, or Grignard reagents are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield amino or hydroxyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a tool in biochemical studies.

    Medicine: It is explored for its potential therapeutic properties and as a building block in drug discovery.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and trifluoromethyl groups enhances its reactivity and binding affinity to target molecules. These interactions can modulate biological processes, such as enzyme activity, receptor binding, and signal transduction, leading to various effects depending on the application.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(4-fluorophenyl)pyridine: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    3-(4-Fluorophenyl)-6-(trifluoromethyl)pyridine: Lacks the chloro group, affecting its chemical properties and uses.

    2-Chloro-6-(trifluoromethyl)pyridine: Lacks the 4-fluorophenyl group, leading to variations in its behavior and applications.

Uniqueness

2-Chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine is unique due to the presence of all three functional groups (chloro, fluoro, and trifluoromethyl) on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF4N/c13-11-9(7-1-3-8(14)4-2-7)5-6-10(18-11)12(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXXOEKKNGNPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(C=C2)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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